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Compound of Interest

Compound Name: 2-Bromobenzoyl chloride

Cat. No.: B130232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromobenzoyl chloride. Due to the limited availability of publicly accessible, detailed spectral
assignments, this document combines reported data with predicted values based on the
analysis of structurally analogous compounds. This guide is intended to assist researchers in
the identification, characterization, and quality control of 2-bromobenzoyl chloride in synthetic
and developmental workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-bromobenzoyl chloride,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: *"H NMR Spectroscopic Data (Predicted)

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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Proton Predicted Chemical Predicted Predicted Coupling
Shift (5, ppm) Multiplicity Constant (J, Hz)

H-3 7.8-8.0 d _7.8

H-4 73-75 t ~7.8

H-5 75-7.7 t _7.8

H-6 79-81 d ~7-8

Note: The predicted chemical shifts are based on the analysis of similar substituted benzoyl
chlorides and brominated aromatic compounds. The ortho-position of the bromine atom and the
carbonyl chloride group significantly influences the electronic environment of the aromatic
protons.

Table 2: *C NMR Spectroscopic Data (Predicted)

Solvent: CDCls, Reference: CDCIs (0 = 77.16 ppm)

Carbon Predicted Chemical Shift (6, ppm)
C=0 165 - 170
C-1 133 - 136
C-2 120 - 123
C-3 134 - 137
C-4 127 - 130
C-5 131-134
C-6 130 - 133

Note: The chemical shifts are predicted based on established principles of 13C NMR
spectroscopy and data from analogous compounds.

Table 3: IR Spectroscopic Data
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Predicted Absorption

Functional Group Intensity
Range (cm™?)

C=0 Stretch (acid chloride) 1770 - 1815 Strong

C=C Stretch (aromatic) 1550 - 1600 Medium to Strong

C-H Stretch (aromatic) 3000 - 3100 Medium to Weak

C-Br Stretch 500 - 650 Medium to Strong

C-ClI Stretch 650 - 800 Medium to Strong

Note: The carbonyl (C=0) absorption in acyl chlorides is typically at a higher wavenumber

compared to other carbonyl compounds due to the inductive effect of the chlorine atom.

Table 4: Mass Spectrometry Data

lon

m/z (Mass-to-Charge
Ratio)

Notes

[M]*

218/220

Molecular ion peak, showing a
characteristic isotopic pattern
for one bromine atom (7°Br/
81Br = 1:1) and one chlorine
atom (3°CI/?7Cl = 3:1).

[M-CIJ*

183/185

Loss of a chlorine radical. The
isotopic pattern for bromine will

be present.[1]

[M-COCI*

155/157

Loss of the benzoyl chloride
group. The isotopic pattern for

bromine will be present.

[CeHaBr]*

155/157

Fragment corresponding to the

bromophenyl cation.

CaH2t

50

A common fragment in the
mass spectra of aromatic

compounds.[1]
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lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-bromobenzoyl chloride in 0.5-
0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. Add a small amount
of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
o Set a typical spectral width of 0-12 ppm.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o A significantly larger number of scans will be required compared to *H NMR to achieve
adequate signal-to-noise.

o Use a typical spectral width of 0-200 ppm.

o Reference the spectrum to the solvent peak of CDClz at & = 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As 2-bromobenzoyl chloride is a liquid at room temperature, it can be
analyzed as a neat liquid.
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o Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to form a thin film.

o Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the
diamond crystal of an ATR accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample holder (KBr/NaCl plates or ATR

crystal).
o Record the sample spectrum over a range of 4000-400 cm™1,

o The final spectrum is typically presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2-bromobenzoyl chloride in a volatile
organic solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph
(GC-MS) for sample introduction and separation.

e Acquisition (Electron lonization - EI):

o

Introduce the sample into the ion source via the GC.

The sample is vaporized and then bombarded with a high-energy electron beam (typically
70 eV).

[¢]

This causes ionization and fragmentation of the molecule.

[¢]

The resulting positively charged ions are accelerated and separated based on their mass-

o

to-charge ratio (m/z) by a mass analyzer.
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o A detector records the abundance of each ion.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2-bromobenzoyl chloride.
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Caption: Workflow for the Spectroscopic Analysis of 2-Bromobenzoyl Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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